プロプラノロール塩酸塩

概要

説明

Propranolol hydrochloride is a non-selective beta-adrenergic receptor-blocking agent. It is used to treat conditions such as tremors, angina (chest pain), hypertension (high blood pressure), heart rhythm disorders, and other heart or circulatory conditions .

Synthesis Analysis

Propranolol synthesis proceeds from 1-naphthol and isopropylamine under mild and less toxic conditions . The synthesis of propranolol has been prepared paying attention to tackle the formation of the by-product tertiary amine, resulting from an additional ring opening of the starting epoxide .

Molecular Structure Analysis

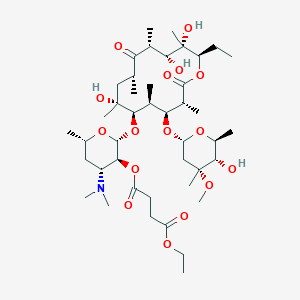

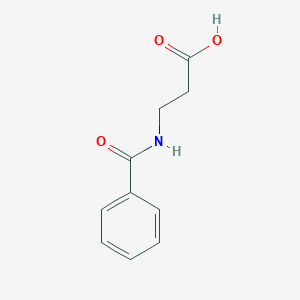

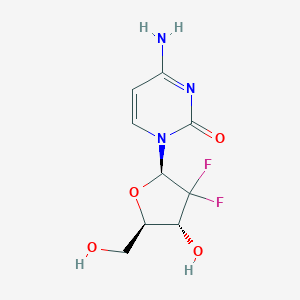

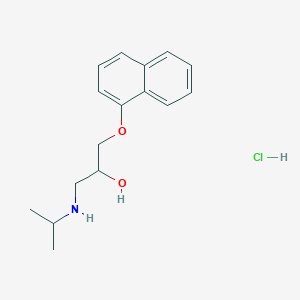

The molecular formula of Propranolol hydrochloride is C16H21NO2.HCl .

Chemical Reactions Analysis

Propranolol hydrochloride reacts with cerium (IV) in acid medium and the excess cerium (IV) is measured by its reaction with p-dimethylamino benzaldehyde (p-DMAB) or by its reaction with sulphanilic acid (SAA) .

Physical And Chemical Properties Analysis

Propranolol hydrochloride has a molecular weight of 295.8 . It is well absorbed after oral administration and has dose-dependent bioavailability .

科学的研究の応用

心臓血管系の状態の治療

プロプラノロールは、非心臓選択的β1,2遮断薬であり、高血圧、冠動脈疾患、頻脈性不整脈などのさまざまな心臓血管系の状態の治療における用途で最もよく知られています。 .

不安とストレスの治療

プロプラノロールは、舞台恐怖や心的外傷後ストレス障害(PTSD)に特に関連して、さまざまな種類の不安とストレスの治療に用いられています。 舞台恐怖の治療に成功裏に使用された非常に少数の薬剤の1つです。 .

心的外傷後ストレス障害(PTSD)の治療

プロプラノロールは、PTSDの治療にも使用されます。 プロプラノロールの適用は、PTSDの症状の軽減を示しました。 .

舞台恐怖の治療

プロプラノロールは、舞台恐怖の治療にも使用されます。 不安解消効果があることが観察されています。 .

精神医学的有効性

β遮断薬、特にプロプラノロールの潜在的な心臓血管用途に加えて、精神医学にも用途が見出されています。 プロプラノロールは、末梢活性に加えて、中枢神経系に影響を与えるβアドレナリン受容体拮抗薬です。 .

乳児血管腫(IH)の治療

プロプラノロールは、心臓血管の障害に使用される遮断薬であり、乳児血管腫(IH)の治療に効果的であることが証明されています。 経口溶液の形で増殖中のIHの治療のために再利用されています。 .

分析的用途

プロプラノロール塩酸塩は、医薬品放出試験、定性的および定量的分析の医薬品方法開発、食品および飲料の品質管理試験、その他の校正要件など、いくつかの分析的用途に使用できます。 .

酸化ストレス

多くの研究は、プロプラノロール塩酸塩が酸化ストレスによって修飾されることを示していますが、酸化ストレスを制限することもできます。 .

作用機序

Target of Action

Propranolol hydrochloride is a non-selective beta-adrenergic antagonist . It primarily targets beta-adrenergic receptors, with the S(-)-enantiomer having approximately 100 times the binding affinity for these receptors . These receptors are typically found in the heart and are responsible for mediating the effects of epinephrine and norepinephrine, which are hormones that stimulate the heart to beat harder and faster .

Biochemical Pathways

Propranolol hydrochloride affects several biochemical pathways. It is metabolized in the liver by enzymes CYP2D6, CYP1A2, and to a lesser extent, CYP2C19 and CYP3A4 . The metabolites include N-desisopropylpropranolol and 4’-hydroxypropranolol . The glucuronidation of hydroxypropranolols may occur in vitro, but aromatic-linked glucuronidation is the preferred pathway under physiological conditions .

Action Environment

The action of propranolol hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs that are metabolized by the same liver enzymes can affect the metabolism and efficacy of propranolol . Furthermore, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.18, which means that the use of propranolol is predicted to present a low risk to the environment .

Safety and Hazards

生化学分析

Biochemical Properties

Propranolol hydrochloride interacts with beta-adrenergic receptors, competing specifically with these receptors . It is a nonselective beta-adrenergic receptor blocking agent, meaning it blocks both β1 and β2 receptors . This interaction with the receptors plays a significant role in its biochemical reactions.

Cellular Effects

Propranolol hydrochloride’s effects on cells are primarily due to its ability to block beta-adrenergic receptors. This blocking action can influence cell function, including impacts on cell signaling pathways and cellular metabolism . For instance, it can reduce heart rate and decrease blood pressure, demonstrating its significant effects on cellular processes .

Molecular Mechanism

The mechanism of action of propranolol hydrochloride involves its binding to beta-adrenergic receptors, thereby blocking the action of epinephrine and norepinephrine, the hormones that bind to these receptors . This results in a decrease in heart rate, heart contractility, blood pressure, and anxiety .

Temporal Effects in Laboratory Settings

In laboratory settings, propranolol hydrochloride shows a rapid onset of action, with peak blood levels seen at about 1-2 hours after oral administration . It undergoes high first-pass metabolism by the liver . The drug’s effects can last up to 12 hours, depending on the specific formulation .

Dosage Effects in Animal Models

In animal models, the effects of propranolol hydrochloride can vary with different dosages . For instance, studies have shown that propranolol may improve post-traumatic brain injury cognitive and motor function in rats . Like any drug, propranolol can have toxic or adverse effects at high doses .

Metabolic Pathways

Propranolol hydrochloride undergoes extensive metabolism in the liver, involving three main metabolic pathways: aromatic hydroxylation (primarily 4-hydroxylation), N-dealkylation followed by further side-chain oxidation, and direct glucuronidation . The major metabolites include propranolol glucuronide, naphthyloxylactic acid, and sulfate and glucuronic acid conjugates of 4-hydroxy propranolol .

Transport and Distribution

Propranolol hydrochloride is highly lipophilic and almost completely absorbed after oral administration . It is distributed widely in the body due to its high lipid solubility, and it crosses the blood-brain barrier and the placenta .

Subcellular Localization

In the cellular context, propranolol hydrochloride is found primarily in the cytoplasm due to its lipophilic nature . It is concentrated principally in fractions enriched in synaptic plasma membranes and synaptic storage vesicles . This subcellular localization can influence its activity or function, as it is in close proximity to its target beta-adrenergic receptors .

特性

IUPAC Name |

1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRUPTIKESYGQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021198 | |

| Record name | Propranolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.4 [ug/mL] (The mean of the results at pH 7.4), Practically insoluble in ether, benzene, ethyl acetate | |

| Record name | SID26732618 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | PROPRANOLOL HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Propranolol is a nonselective beta-adrenergic blocking agent. Propranolol inhibits response to adrenergic stimuli by competitively blocking, beta-adrenergic receptors within the myocardium and within bronchial and vascular smooth muscle. Only the l-isomer of propranolol has substantial beta-adrenergic blocking activity. Propranolol has no intrinsic sympathomimetic activity., Through its myocardial, beta-adrenergic blocking action, propranolol decreases heart rate and prevents exercise induced increases in heart rate, decreases myocardial contractility, decreases cardiac output, increases systolic ejection time, and increases cardiac volume. The drug also decreases conduction velocity through the sinoatrial and atrioventricular nodes and decreases myocardial automaticity via beta-adrenergic blockade. At blood concentrations greater than those required for beta-adrenergic blockade, propranolol has a membrane stabilizing effect on the heart which is similar to that of quinidine. The clinical importance of this effect is not clear, but it appears to be less important than its beta-adrenergic blocking activity., beta-Adrenergic blockade may also incr peripheral resistance initially, but peripheral resistance tends to decr after chronic admin of the drug as a result of unopposed alpha-adrenergic vasoconstriction. The cardiac effects of, beta-adrenergic blockade cause an incr in sodium reabsorption because of alterations in renal hemodynamics; renal blood flow and glomerular filtration rate generally decr during chronic therapy. Plasma volume may incr if dietary sodium is not restricted. Hepatic blood flow is decreased., The precise mechanism of propranolol's hypotensive effect has not been determined. It has been postulated that beta-adrenergic blocking agents reduce blood pressure by blocking peripheral (especially cardiac) adrenergic receptors (decreasing cardiac output), by decreasing sympathetic outflow from the CNS, and/or by suppressing renin release. In patients with high concentrations of circulating renin, low doses of the drug are associated with a fall in both blood pressure and in plasma renin concentrations, probably because of acute peripheral beta-adrenergic blockade. With higher doses of propranolol, the hypotensive effect is probably unrelated to plasma renin activity and may be caused by a delayed centrally mediated reduction of adrenergic outflow. However, there appears to be some overlap between these mechanisms, and both mechanisms seem to be operative with usual therapeutic doses. Propranolol decreases blood pressure in both the supine and standing positions., Through its beta-adrenergic blocking action in other body systems, propranolol increases airway resistance (especially in asthmatic patients), inhibits glycogenolysis in the skeletal and cardiac muscles, blocks the release of free fatty acids and insulin by adrenergic stimulation, and increases the number of circulating eosinophils. Propranolol increases uterine activity, more in the nonpregnant than in the pregnant uterus. | |

| Record name | PROPRANOLOL HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or almost white powder, Solid, Crystals from n-propanol | |

CAS RN |

318-98-9 | |

| Record name | Propranolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=318-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propranolol hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000318989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propranolol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propranolol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91523 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propranolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-hydroxy-3-(naphthyloxy)propyl]isopropylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPRANOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8A3652H1V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPRANOLOL HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

163-164 °C | |

| Record name | PROPRANOLOL HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Propranolol Hydrochloride is a non-selective beta-adrenergic receptor antagonist. [] It binds to β-adrenergic receptors, primarily in the heart, preventing the binding of endogenous catecholamines like adrenaline and noradrenaline. [] This blockade reduces the influence of the sympathetic nervous system on the heart, leading to decreased heart rate, contractility, and ultimately, blood pressure. [, ]

A: By blocking β-adrenergic receptors, Propranolol Hydrochloride leads to a cascade of physiological changes. This includes a decrease in heart rate and cardiac output, a reduction in renin release from the kidneys, and a decrease in the rate of atrioventricular conduction. These effects contribute to its therapeutic benefits in managing conditions like hypertension, angina pectoris, and cardiac arrhythmias. [, , ]

A: Propranolol Hydrochloride is represented by the molecular formula C16H21NO2•HCl and has a molecular weight of 295.80 g/mol. [, ]

A: Yes, various spectroscopic techniques have been employed to characterize Propranolol Hydrochloride. Infrared (IR) spectroscopy reveals characteristic absorption bands corresponding to functional groups like O-H, N-H, and C=C. [, , ] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon atoms in the molecule. [] Additionally, UV-Vis spectrophotometry is widely utilized for its quantitative analysis. [, , , ]

A: Studies have shown that Propranolol Hydrochloride exhibits good compatibility with various intravenous infusion fluids like dextrose and saline solutions, even when stored in polyvinyl chloride or polyolefin containers for up to 24 hours. [] No significant adsorption to container materials or filters was observed.

A: Yes, suspensions of Propranolol Hydrochloride compounded from commercially available tablets, using appropriate suspension vehicles, demonstrated stability for at least four months when stored at room or refrigerated temperature. []

ANone: Various strategies have been investigated to improve Propranolol Hydrochloride delivery, including:

- Sustained-release matrix tablets: These utilize polymers like Eudragit® RSPO and polyvinyl acetate to control drug release, potentially allowing for once-daily dosing and improved patient compliance. [, ]

- Floating microballoons: Incorporating calcium silicate as a porous carrier and Eudragit® S as a polymer can create microballoons that float in the stomach, enhancing gastric residence time and potentially improving bioavailability. []

- Elastic liposomes: These ultradeformable liposomes, prepared using specific lipid compositions, show promise in enhancing transdermal delivery of Propranolol Hydrochloride. []

A: Propranolol Hydrochloride is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. [] Its major metabolites include 4-hydroxypropranolol and naphthoxylactic acid. [] It is primarily eliminated in the urine, with a small fraction excreted in the feces. []

A: Transdermal administration of Propranolol Hydrochloride, using formulations like elastic liposomes, can bypass first-pass metabolism, leading to higher bioavailability and a prolonged duration of action compared to oral administration. [, ]

A: In vitro studies utilizing Caco-2 cell monolayers, derived from human colorectal adenocarcinoma cells, have been employed to investigate the absorption and transport characteristics of Propranolol Hydrochloride enantiomers. []

A: ** * Rabbits: Used to compare the pharmacodynamic and pharmacokinetic profiles of Propranolol Hydrochloride following oral and transdermal administration. [] * Rats: Employed in in vitro permeation studies to assess the transdermal delivery of Propranolol Hydrochloride from various formulations. []* Sheep: Utilized in a study to evaluate the efficacy of Propranolol Hydrochloride and activated charcoal in treating oleander poisoning. []* Nude Mice:** Used to establish an infantile hemangioma model and study the effects of topical Propranolol Hydrochloride gel. []

ANone: Researchers are exploring several drug delivery strategies to enhance Propranolol Hydrochloride's therapeutic profile, including:

- Gastroretentive floating microballoons: This approach aims to prolong gastric residence time, thereby increasing drug absorption and potentially reducing dosing frequency. []

- Transdermal delivery using elastic liposomes: This method bypasses first-pass metabolism, potentially improving bioavailability and reducing systemic side effects. []

- Topical gels: Formulating Propranolol Hydrochloride in topical gels allows for localized delivery, minimizing systemic exposure and potentially enhancing efficacy for specific indications like infantile hemangiomas. [, ]

ANone: Several analytical methods have been developed and validated for the accurate quantification of Propranolol Hydrochloride, including:

- High-performance liquid chromatography (HPLC): A versatile technique utilized to determine Propranolol Hydrochloride concentrations in plasma and pharmaceutical formulations. [, , , ]

- UV-Vis Spectrophotometry: A simple and cost-effective method widely employed for the quantitation of Propranolol Hydrochloride in pharmaceutical preparations and dissolution studies. [, , , , , ]

- High-performance thin layer chromatography (HPTLC): A rapid and efficient technique for the simultaneous determination of Propranolol Hydrochloride in combination with other drugs like Flunarizine dihydrochloride in pharmaceutical formulations. [, ]

- Electrogenerated chemiluminescence (ECL) sensors: A sensitive and selective method utilizing Ru(bpy)32+ and graphene for the determination of Propranolol Hydrochloride in pharmaceutical samples. []

- Synchronous Fluorimetry: This technique allows for the simultaneous determination of Propranolol Hydrochloride and Flunarizine Hydrochloride in mixed samples. []

A: The dissolution rate of Propranolol Hydrochloride tablets can be influenced by various factors, including the manufacturing process, formulation excipients, and storage conditions. Studies have shown significant differences in dissolution profiles between tablets from different manufacturers. []

A: Propranolol Hydrochloride exhibits pH-dependent solubility, with higher solubility in acidic media compared to alkaline environments. [] This characteristic can influence its dissolution rate and absorption in the gastrointestinal tract. Formulations like pH-independent extended-release matrix tablets aim to overcome this limitation and ensure consistent drug release regardless of the pH of the surrounding medium. []

A: Validation of analytical methods for Propranolol Hydrochloride, like any other pharmaceutical analysis, requires adherence to ICH guidelines. Key parameters include:* Linearity: Demonstrating a linear relationship between the analyte concentration and the measured signal over a defined range. [, , , , , ]* Accuracy: Ensuring that the method provides results close to the true value of the analyte. [, , , ]* Precision: Evaluating the method's ability to produce consistent results under similar experimental conditions, typically assessed through repeatability and intermediate precision studies. [, , , ]* Specificity: Demonstrating that the method can selectively measure the analyte of interest in the presence of other components in the sample matrix. [, , ]* Recovery: Determining the efficiency of the method in extracting the analyte from the sample matrix. [, , ]

A: Yes, Propranolol Hydrochloride is known to be metabolized by cytochrome P450 (CYP) enzymes, primarily CYP2D6, in the liver. []

ANone: While it's primarily metabolized by CYP enzymes, the research papers provided do not focus on Propranolol Hydrochloride's potential to induce or inhibit these enzymes.

A: Yes, the development of analytical methods for Propranolol Hydrochloride, like the ECL sensor, highlights the synergy between pharmaceutical science and materials chemistry. [] Furthermore, the formulation of Propranolol Hydrochloride in novel drug delivery systems, like elastic liposomes, exemplifies the collaboration between pharmaceutical technology and material science. [] These interdisciplinary approaches contribute to expanding the therapeutic potential of Propranolol Hydrochloride.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。